
2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(p-tolyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(p-tolyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family and has unique properties that make it an attractive target for synthesis and research.
Scientific Research Applications
Antimicrobial Activity
1,3,4-oxadiazole derivatives, including compounds similar to 2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(p-tolyl)ethanone, have shown significant antimicrobial activity. A study by Salimon, Salih, & Hussien (2011) found that these compounds exhibited minimum inhibitory concentration values ranging from 30.2 - 43.2 μg cm-3, indicating their potential as antimicrobial agents.
Synthesis and Characterization
These compounds have been synthesized and characterized through various methods. El‐Sayed, Hegab, Tolan, & Abdel-Rahman (2008) detailed the synthesis of N- and S-substituted 1,3,4-oxadiazole derivatives, including structures similar to the compound , providing insights into their chemical properties and potential applications in various fields of research (El‐Sayed et al., 2008).
Antibacterial Activity
Joshi, Mandhane, Chate, & Gill (2011) synthesized a series of 1,3,4-oxidiazol-3(2H)-yl)ethanones and evaluated their antibacterial activities, finding several compounds with potential antibacterial activity. This highlights the relevance of 1,3,4-oxadiazole derivatives in developing new antibacterial agents (Joshi et al., 2011).
Anticancer Activity
The potential anticancer activities of 1,3,4-oxadiazole derivatives have been explored. For example, Redda & Gangapuram (2007) investigated the synthesis and anti-cancer activity profiles of a novel series of 1,3,4-oxadiazoles containing carbonyl/sulfonyl tetrahydrohydropyridine moiety. Their study indicated moderate cytotoxicity of these compounds on MCF-7 breast cancer cell lines, suggesting their potential as anticancer agents (Redda & Gangapuram, 2007).
Synthesis of Isoniazid Derivatives
Chaudhry, Munawar, & Khan (2020) demonstrated a facile synthesis of isoniazid derivatives that included 1,3,4-oxadiazol-3(2H)-yl]ethanones. Their study provided an efficient approach to synthesizing such compounds, expanding the scope of research and application in medicinal chemistry (Chaudhry et al., 2020).
properties
IUPAC Name |
1-(4-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-11-2-4-12(5-3-11)14(20)10-22-16-19-18-15(21-16)13-6-8-17-9-7-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHXUJNZEAGERK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(p-tolyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

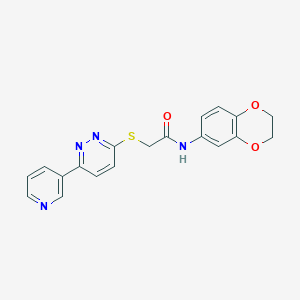
![Dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2811002.png)
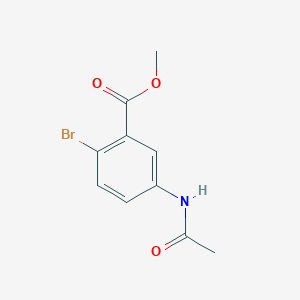
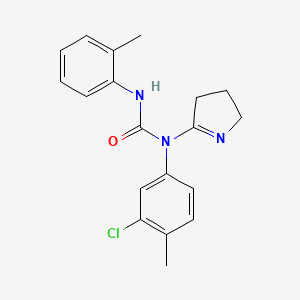
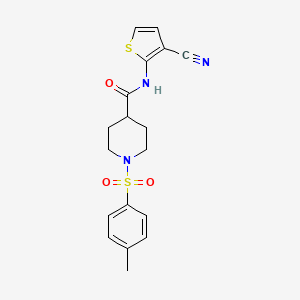

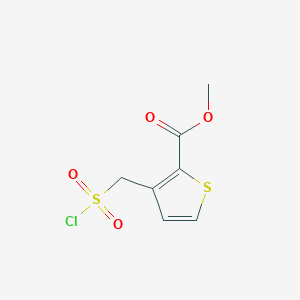
![2-ethyl-5-((3-fluorobenzyl)thio)-6-(4-methylbenzyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2811012.png)
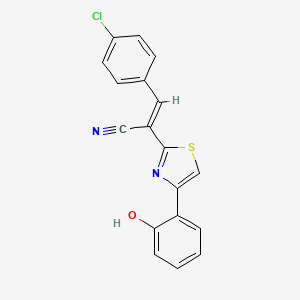
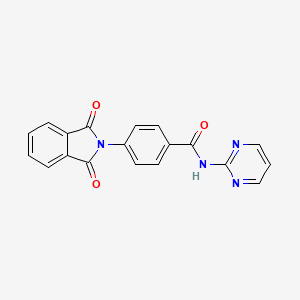
![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-fluorophenyl)pyridazine](/img/structure/B2811015.png)

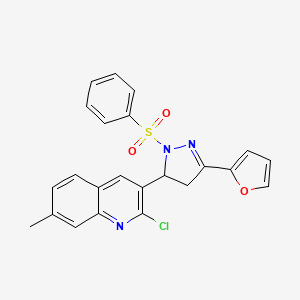
![N-[4-(2-Fluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2811024.png)